molecular formula C7H6F7NO B12071040 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile CAS No. 1365808-34-9

3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile

Cat. No.: B12071040
CAS No.: 1365808-34-9
M. Wt: 253.12 g/mol
InChI Key: SZHXPEFRVRVYAF-UHFFFAOYSA-N
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Description

3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutyl alcohol with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile exerts its effects is primarily through its interaction with molecular targets via its fluorinated alkoxy and nitrile groups. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications. The fluorine atoms enhance the compound’s hydrophobicity and resistance to degradation .

Properties

CAS No.

1365808-34-9

Molecular Formula

C7H6F7NO

Molecular Weight

253.12 g/mol

IUPAC Name

3-(2,2,3,3,4,4,4-heptafluorobutoxy)propanenitrile

InChI

InChI=1S/C7H6F7NO/c8-5(9,4-16-3-1-2-15)6(10,11)7(12,13)14/h1,3-4H2

InChI Key

SZHXPEFRVRVYAF-UHFFFAOYSA-N

Canonical SMILES

C(COCC(C(C(F)(F)F)(F)F)(F)F)C#N

Origin of Product

United States

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